molecular formula C7H15ClN4S B150054 5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride CAS No. 137786-05-1

5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride

Cat. No.: B150054
CAS No.: 137786-05-1
M. Wt: 222.74 g/mol
InChI Key: KVIOIHSHIITDPB-UHFFFAOYSA-N
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Description

5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride is a chemical research compound provided for laboratory and scientific investigation. This triazine derivative is part of a class of heterocyclic compounds that have demonstrated significant potential in medicinal chemistry research, particularly in the development of ligands for central nervous system (CNS) targets . Structurally related 1,3,5-triazine derivatives have been identified as potent and selective ligands for the serotonin 5-HT6 receptor (5-HT6R), which represents a promising therapeutic target for the treatment of neurodegenerative disorders such as Alzheimer's disease . The 5-HT6 receptor is found almost exclusively in the central nervous system, where it moderates levels of key neurotransmitters like GABA, glutamate, dopamine, norepinephrine, and acetylcholine—all of which are compromised in Alzheimer's disease . Research into compounds with this core structure focuses on their ability to permeate the blood-brain barrier (BBB) and their potential pro-cognitive effects . The tert-butyl group in the structure is a common feature in drug discovery that can influence the compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions and consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

(E)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S.ClH/c1-7(2,3)5-4-12-6(9-8)11-10-5;/h4,8H2,1-3H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIOIHSHIITDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=NN)SC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN/C(=N\N)/SC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669958
Record name 5-tert-Butyl-2-hydrazinyl-6H-1,3,4-thiadiazine--hydrogen chloride (1/1)
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Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137786-05-1
Record name 6H-1,3,4-Thiadiazine, 5-(1,1-dimethylethyl)-2-hydrazinyl-, hydrochloride (1:1)
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Record name 5-tert-Butyl-2-hydrazinyl-6H-1,3,4-thiadiazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-1,3,4-Thiadiazine, 5-(1,1-dimethylethyl)-2-hydrazinyl-, hydrochloride (1:1)
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Preparation Methods

Reaction Mechanism and Conditions

The most documented route involves cyclocondensation of 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS: 33509-43-2) with methylating agents under basic conditions. Key steps include:

  • Substrate Activation : The thiol group (-SH) of the triazinone precursor undergoes nucleophilic substitution with methyl sulfate in acetone.

  • Catalysis : Potassium iodide (1–1.5 mol%) accelerates the reaction at 15–45°C.

  • Workup : Post-reaction, acetone is recovered under reduced pressure, and the product is precipitated with water, filtered, and vacuum-dried.

Data Table: Method 1 Parameters

ParameterValueSource
Precursor4-Amino-6-(t-Bu)-3-mercapto-triazinone
Methylating AgentDimethyl sulfate (1.05–1.5 eq)
BaseAnhydrous Na₂CO₃ (1.5–2 eq)
SolventAcetone (500–600 mL/mol)
CatalystKI (1–1.5 wt%)
Temperature25–35°C (optimal)
Reaction Time3–4 hours
Yield90–93%
Purity (HPLC)≥96%

Acid-Catalyzed Cyclization of Thiosemicarbazones

Protocol and Optimization

An alternative approach employs sulfuric acid or polyphosphoric acid to cyclize thiosemicarbazone intermediates. This method is advantageous for introducing substituents at the 5-position:

  • Intermediate Synthesis : React tert-butyl hydrazinecarboxylate with carbon disulfide in methanol to form thiosemicarbazone.

  • Cyclization : Treat the intermediate with concentrated H₂SO₄ at 90°C for 2 hours.

  • Hydrochloride Formation : Neutralize with ammonia, filter, and treat with HCl gas to precipitate the hydrochloride salt.

Key Findings:

  • Yield : 75–82% (lower than Method 1 due to side reactions).

  • Purity : Requires recrystallization from ethanol/water (1:3) to achieve ≥92% purity.

Copper-Catalyzed Cross-Coupling

Advanced Synthesis via Transition Metal Catalysis

A patent by CN104262273A describes a copper(I)-mediated method for analogous triazine derivatives:

  • Reagents : tert-Butylamidine hydrochloride, sodium carbonate, Cu(OAc)₂·H₂O in toluene.

  • Conditions : 110–120°C for 12–24 hours under air.

  • Outcome : Adapting this protocol for 1,3,4-thiadiazine requires substituting the amidine precursor with a sulfur-containing analog, though yields remain unverified for the target compound.

Diazotization and Azo Coupling

Niche Application for Functionalized Derivatives

For analogs with aromatic substituents, diazotization of 5-amino-1,3,4-thiadiazole followed by coupling with tert-butyl ketones is reported:

  • Diazonium Salt Formation : React 5-amino-thiadiazole with NaNO₂/HCl at 0–5°C.

  • Coupling : Add tert-butyl ketone to the diazonium salt in aqueous NaOH.

  • Isolation : Extract with ethyl acetate and precipitate the hydrochloride salt.

Limitations:

  • Yield : 60–70% due to competitive hydrolysis.

  • Scope : Primarily used for research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Pharmaceutical Applications

5-(t-Butyl)-6H-1,3,4-triadiazine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets, leading to various pharmacological effects.

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties: Research has shown that derivatives of triadiazines can inhibit cancer cell proliferation. The specific mechanism of action may involve interference with cell signaling pathways critical for tumor growth.

Agricultural Applications

The compound's potential extends to agricultural sciences, particularly in developing novel pesticides or herbicides. Its ability to disrupt biological processes in pests could lead to effective crop protection strategies.

  • Pesticidal Activity: Studies assessing the toxicity of triadiazine derivatives on common agricultural pests have shown promising results, suggesting that this compound could be effective in pest management.

Chemical Synthesis

In synthetic chemistry, this compound can serve as an intermediate for synthesizing more complex molecules. Its reactivity can be exploited in various chemical reactions:

  • Building Block for Organic Synthesis: Researchers have utilized triadiazine derivatives as starting materials for synthesizing other nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals.

Analytical Chemistry

The compound can also be employed in analytical chemistry as a standard reference material due to its well-defined chemical properties.

  • Chromatographic Techniques: Its stability and distinct characteristics make it suitable for use in high-performance liquid chromatography (HPLC) methods for analyzing similar compounds.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university explored the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using standard disk diffusion methods.

Results:

  • Inhibition zones were observed for several bacterial strains.
  • The compound demonstrated a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria.

Case Study 2: Anticancer Research

In another study published in a peer-reviewed journal, the anticancer properties of this compound were evaluated using various cancer cell lines. The research focused on its ability to induce apoptosis in cancer cells.

Findings:

  • The compound showed significant cytotoxicity against breast cancer cells (MCF-7).
  • Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, it may interact with cellular components such as DNA, RNA, and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Elemental Analysis : The thiadiazole derivative (6e) shows close agreement between calculated and found values (e.g., C:64.40% vs. 64.41%), indicating high purity . Triadiazines may exhibit similar precision in elemental composition.
  • Melting Points : Quinazoline 5h has a sharp melting range (162–165°C) , typical of crystalline heterocycles. Triadiazines with bulky substituents (e.g., t-butyl) may display higher melting points due to increased crystallinity.

Functional Group and Stability Considerations

  • t-Butyl Substituent : The tert-butyl group in triadiazine hydrochloride likely enhances steric hindrance and hydrophobicity, analogous to its role in L-alanine t-butyl ester hydrochloride (evidence 4–5). This group may improve stability during storage or reaction conditions.
  • Hydrochloride Salt Form : Similar to L-alanine t-butyl ester hydrochloride, the hydrochloride salt of triadiazine may enhance solubility in polar solvents and stability compared to its free base form .

Biological Activity

5-(t-Butyl)-6H-1,3,4-triadiazine hydrochloride is a compound of interest due to its potential biological activities. The triadizine scaffold is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound is characterized by the presence of a triadizine ring, which contributes to its biological activity. The t-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

1. Antioxidant Activity

Research indicates that derivatives of triadizines exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. A study demonstrated that compounds with similar scaffolds showed substantial free radical scavenging activity comparable to ascorbic acid .

2. Antimicrobial Activity

Compounds containing the triadizine moiety have been evaluated for their antimicrobial properties. In vitro studies revealed that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

3. Anti-inflammatory Effects

The anti-inflammatory potential of triadizine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

4. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancer cells. The IC50 values for these activities suggest a promising lead for further development .

Case Study 1: Anticancer Activity Evaluation

A series of synthesized triadizine derivatives were evaluated for their anticancer properties using the CCK-8 assay. Among these, a specific derivative showed an IC50 value of 15 nM against the HDAC1 cell line, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of triadizine derivatives against resistant strains of bacteria. The results showed that several compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerCytotoxic effects on various cancer cell lines

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(t-Butyl)-6H-1,3,4-triazadiazine hydrochloride, and what intermediates are critical?

The synthesis typically involves cycloaddition or cyclization reactions. For example, hetero Diels-Alder reactions using α-nitrosolefins (generated from ketoximes and chloramine-T) with terminal acetylenes can form triazadiazine cores . Advanced cyclization strategies, such as bromine-mediated reactions in acetic acid with sodium acetate, are also effective for analogous heterocyclic systems (e.g., triazolo-thiadiazoles), requiring 12-hour stirring at room temperature followed by crystallization . Key intermediates include ketoximes and Schiff bases, which are precursors to the triazadiazine scaffold.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, as demonstrated in studies of structurally related hydrochlorides (e.g., Tizanidine HCl), using mobile phases like phosphate buffer and acetonitrile (85:15 v/v) at 230 nm . Infrared (IR) spectroscopy and refractive index measurements are critical for structural validation, with comparisons to literature values for functional groups (e.g., C-Cl stretches at 700–800 cm⁻¹) and physical properties .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific data for this compound are limited, analogous t-butyl ester hydrochlorides (e.g., L-Alanine t-Butyl Ester HCl) require standard precautions:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store waste separately and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) during structural elucidation?

Contradictions often arise from solvent effects or impurities. For example, IR spectra discrepancies in t-butyl derivatives can be resolved by comparing experimental data (e.g., refractive index: 1.3855 vs. literature 1.3857) and verifying via mixed melting point analysis . Multi-dimensional NMR (e.g., ¹H-¹³C HSQC) and high-resolution mass spectrometry (HRMS) are recommended to confirm regiochemistry and rule out isomeric byproducts .

Q. What strategies optimize the yield of the triazadiazine core during synthesis?

Yield optimization involves:

  • Catalyst selection : Sodium acetate enhances cyclization efficiency in bromine-mediated reactions (e.g., 66% yield for t-butyl chloride via SN1) .
  • Reaction time : Extended stirring (12–24 hours) improves ring closure in heterocyclic systems .
  • Workup protocols : Precipitation in ice-cold water followed by recrystallization from ethanol minimizes product loss .

Q. How does the t-butyl group influence the compound’s reactivity and stability in aqueous environments?

The t-butyl moiety enhances steric protection, reducing hydrolysis rates. Stability studies on similar esters (e.g., L-Glutamine t-Butyl Ester HCl) show degradation <5% in neutral buffers over 24 hours but rapid cleavage under acidic conditions (pH <3). Accelerated stability testing (40°C/75% RH) combined with HPLC monitoring is advised to assess shelf-life .

Q. What computational or experimental approaches are suitable for studying structure-activity relationships (SAR) of triazadiazine derivatives?

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiadiazine-binding pockets) .
  • Regioselectivity assays : Compare reactivity of substituents (e.g., chloro vs. methoxy groups) in Mannich base syntheses to determine electronic effects .
  • In vitro testing : Evaluate antimicrobial or enzyme inhibitory activity using microdilution assays (IC₅₀ determination) .

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